molecular formula C18H21NO3 B495959 3-ethoxy-N-(4-propoxyphenyl)benzamide

3-ethoxy-N-(4-propoxyphenyl)benzamide

Cat. No.: B495959
M. Wt: 299.4g/mol
InChI Key: CLIJDDGDGPXESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the benzoyl ring and a 4-propoxyphenyl (-OCH₂CH₂CH₃) substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, antimicrobial activity, and receptor modulation .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

3-ethoxy-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-3-12-22-16-10-8-15(9-11-16)19-18(20)14-6-5-7-17(13-14)21-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

CLIJDDGDGPXESQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Enzyme Inhibition Activity

  • Target Compound vs. 2-Acylamino Benzamides: highlights benzamide analogs with 2-acylamino substituents (e.g., 2-hexanoylamino derivatives) as potent PCAF histone acetyltransferase (HAT) inhibitors. The target compound lacks a 2-acylamino group but shares the benzamide scaffold. While 2-acylamino groups are critical for HAT inhibition (~60–79% activity at 100 µM) , the ethoxy and propoxyphenyl groups in the target compound may redirect activity toward other targets, such as efflux pumps or antioxidant pathways.
  • Comparison with 3-Ethoxy-N-(6-ethoxybenzothiazol-2-yl)benzamide (): This analog replaces the 4-propoxyphenyl group with a benzothiazol ring. Benzothiazole derivatives are known for enhanced metabolic stability and kinase inhibition. The absence of the benzothiazol moiety in the target compound suggests differences in bioavailability and target specificity .

Propoxyphenyl-Containing Derivatives

  • Target Compound vs. 2-(4-Propoxyphenyl)quinoline Derivatives (): Quinoline-based compounds with a 4-propoxyphenyl group (e.g., 25f, 28f) exhibit >65% inhibition of the S. aureus NorA efflux pump at 50 µM . While the target compound shares the 4-propoxyphenyl group, its benzamide core may limit efflux pump inhibition compared to quinoline derivatives.
  • Comparison with 4-[(Methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (): This compound integrates a thiazole ring and sulfonamide group, which are absent in the target compound. The thiazole moiety often enhances binding to ATP-binding cassette transporters, suggesting divergent mechanisms of action .

Antioxidant and Neuroleptic Benzamides

  • Target Compound vs. N-(Anilinocarbonothioyl)benzamides (): Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8, 86.6% inhibition) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10, 87.7% inhibition) exhibit potent antioxidant activity. The target compound’s ethoxy and propoxy groups, being bulkier than hydroxyl or methoxy substituents, may reduce antioxidant efficacy due to steric hindrance .
  • Comparison with Neuroleptic Benzamides (): Amisulpride and sulpiride are neuroleptic benzamides with substituents favoring dopamine receptor binding.

Ethoxy-Substituted Analogs

  • Target Compound vs. 4-Ethoxy-N-(3-fluorophenyl)benzamide () :
    The fluorine atom in this analog introduces electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the target compound’s ethoxy and propoxy groups. Both compounds may share similar CYP450 metabolism pathways .

Data Tables

Table 1. Structural and Functional Comparison of Selected Benzamides

Compound Name Key Substituents Reported Activity (%)/IC₅₀ Reference
3-Ethoxy-N-(4-propoxyphenyl)benzamide 3-ethoxy, N-(4-propoxyphenyl) Not reported -
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-acylamino, 4-carboxyphenyl 67% HAT inhibition
4-[(Methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole, sulfonamide Efflux pump inhibition (65%+)
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) 4-hydroxyphenyl, thiourea 86.6% antioxidant inhibition

Table 2. Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (µM)
3-Ethoxy-N-(4-propoxyphenyl)benzamide 343.4 3.8 ~50 (aqueous)
4-Ethoxy-N-(3-fluorophenyl)benzamide 259.28 3.2 ~120 (aqueous)
2-(4-Propoxyphenyl)quinoline (25f) 307.4 4.1 ~25 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.